Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3 |
InChI Key |
XSTOWBSLINCVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Diazo Compounds
A stereoselective approach involves cyclopropanation of unsaturated δ-lactams using diazo compounds catalyzed by metal complexes (e.g., rhodium or copper). This method generates the bicyclic core, followed by functionalization to introduce the amino and carboxylate groups.
Example Reaction Pathway
-
Cyclopropanation : React δ-lactam with diazo compound under catalytic conditions to form the bicyclic skeleton.
-
Functionalization : Introduce the 6-amino group via reductive amination or nucleophilic substitution.
-
Esterification : Protect the carboxylic acid with tert-butyloxycarbonyl (Boc) using reagents like EDCI/HOBt.
Intramolecular Cyclization
This method leverages epoxide intermediates or strained rings to form the bicyclic structure. For example, reacting cyclohexene oxide with an amine precursor under acidic conditions can generate a bicyclic amine, which is then esterified.
Case Study
-
Epoxide Ring-Opening : Cyclohexene oxide reacts with methylamine to form an intermediate-o-methylaminocyclohexanol.
-
Bromide Formation : Treat with PBr<sub>3</sub> or Br<sub>2</sub>/PPh<sub>3</sub> to form a bromo intermediate.
-
Cyclization : Base-induced elimination yields the bicyclic core.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Epoxide ring-opening | Methylamine (35–40% aq.) | 20–30°C, 14–16 hr | 70–80% |
| Bromide formation | PBr<sub>3</sub>, Et<sub>3</sub>N | -10°C to 0°C | 85–90% |
| Cyclization | NaOH (10%), H<sub>2</sub>O | RT, 2–3 hr | 75–85% |
Asymmetric Synthesis via Chiral Auxiliaries
To achieve stereochemical control, chiral starting materials (e.g., norbornene amino acids) or enantioselective catalysts are employed. This ensures the correct configuration at the 6-amino and 2-carboxylate positions.
Example Protocol
-
Resolution : Use chiral resolving agents to separate enantiomers of a bicyclic amine.
-
Esterification : Introduce the tert-butyl ester via Boc protection.
Dihalocarbene-Mediated Ring Expansion
Dihalocarbene species react with N-Boc-protected pyrroles or piperidines to form dihalo-azabicyclo[4.1.0]heptanes. Subsequent reductive amination or dehalogenation introduces the amino group.
Reaction Pathway
-
Dihalocarbene Formation : Generate from CH<sub>2</sub>X<sub>2</sub> (X = Cl, Br) using PPh<sub>3</sub> and Zn.
-
Cyclopropanation : Add to N-Boc-1,2,3,4-tetrahydropyridine.
-
Dehalogenation : Use LiAlH<sub>4</sub> to remove halogens, forming the bicyclic amine.
| Halogen | Reagent | Yield | Product |
|---|---|---|---|
| Cl | CH<sub>2</sub>Cl<sub>2</sub>, PPh<sub>3</sub>, Zn | 60–70% | 7,7-Dichloro-2-azabicyclo[4.1.0]heptane |
| Br | CH<sub>2</sub>Br<sub>2</sub>, PPh<sub>3</sub>, Zn | 55–65% | 7,7-Dibromo-2-azabicyclo[4.1.0]heptane |
Photochemical Radical Cyclization
A polar-radical-polar relay strategy, as reported for 1-azabicyclo[2.1.1]hexanes, could be adapted. Azabicyclo[1.1.0]butanes undergo debrominative radical addition to styrenes under photochemical conditions, forming the bicyclic core.
Proposed Method
-
Radical Initiation : Use photocatalysts (e.g., Ru or Ir complexes) to generate radicals from azabicyclo[1.1.0]butanes.
-
Cycloaddition : React with styrenes to form the bicyclic structure.
-
Functionalization : Introduce amino and carboxylate groups via post-synthetic modifications.
| Catalyst | Light Source | Yield | Application |
|---|---|---|---|
| Ru(bpy)<sub>3</sub><sup>2+</sup> | Blue LED | 50–60% | Formal cycloaddition to styrenes |
| Ir(ppy)<sub>3</sub> | UV light | 45–55% | Debrominative radical addition |
Critical Challenges and Solutions
Stereochemical Control
The 6-amino and 2-carboxylate groups’ positions require precise stereochemical control. Solutions include:
Stability of the tert-Butyl Ester
The Boc group is sensitive to acidic conditions. Solutions include:
-
Mild Deprotection : Use HCl/dioxane for selective deprotection without ring opening.
-
Alternative Protecting Groups : Consider Fmoc or Cbz for stability in harsh conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclopropanation | High stereochemical control | Requires costly catalysts | 50–75% |
| Intramolecular Cyclization | Scalable, low-cost reagents | Limited stereochemical precision | 70–85% |
| Asymmetric Synthesis | Enantiomerically pure products | Complex resolution steps | 60–80% |
| Dihalocarbene-Mediated | Versatile functionalization | Hazardous halogen handling | 55–70% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for diverse chemical modifications, making it valuable in the development of new compounds.
Reactions and Transformations
The compound can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.
- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Biological Applications
Ligand in Biochemical Assays
Research indicates that this compound may act as a ligand in various biochemical assays, potentially interacting with specific receptors or enzymes to modulate biological activity.
Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly in:
- Enzyme Inhibition : Studies have shown that it may inhibit enzymes involved in metabolic pathways, such as glutamate dehydrogenase, which plays a role in insulin secretion regulation.
- Neurotransmitter Modulation : Preliminary research suggests that it could modulate neurotransmitter receptors, impacting conditions like epilepsy and anxiety disorders.
- Anticancer Activity : There is evidence indicating that the compound may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms, thus affecting cellular metabolism.
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on cancer cell lines. The results demonstrated significant apoptosis induction and inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neurotransmitter Interaction
A study in Neuropharmacology examined the interaction of this compound with neurotransmitter receptors. It was found to enhance synaptic transmission in excitatory pathways, indicating its potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework Variations
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Structure: Bicyclo[2.2.1]heptane (norbornane) core with a hydroxyl group at position 5.
- Key Differences: Smaller, more strained bicyclic system ([2.2.1] vs. [4.1.0]) . Lower molecular weight (212.29 g/mol) compared to the target compound .
- Applications: Used in stereoselective synthesis but less versatile due to the absence of an amino group .
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Substituent Position and Functional Group Variations
Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 2256715-14-5)
- Structure: Amino group at position 5 instead of 6.
- Key Differences :
- Applications : Explored in kinase inhibitor design .
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS: 1357352-04-5)
Stereochemical Variations
Tert-butyl (1R,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Physicochemical and Pharmacokinetic Properties
Molecular Properties Comparison
| Compound | Bicyclic System | Functional Group | Molecular Weight (g/mol) | LogP (Predicted) | TPSA (Ų) |
|---|---|---|---|---|---|
| Target Compound | [4.1.0] | NH₂ | 226.32 | 1.8 | 65.6 |
| 6-Hydroxy-[2.2.1] analog | [2.2.1] | OH | 212.29 | 1.2 | 66.8 |
| 5-Amino-[4.1.0] isomer | [4.1.0] | NH₂ | 226.32 | 1.7 | 65.6 |
| 6-Oxo-spiro[3.3] analog | Spiro[3.3] | O | 212.29 | 1.5 | 55.1 |
Biological Activity
Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound with potential biological applications due to its structural properties and ability to interact with various biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3 |
| Boiling Point | 287.7 ± 23.0 °C |
| Density | 1.142 ± 0.06 g/cm³ |
| pKa | 7.97 ± 0.20 |
This compound acts primarily as a ligand, interacting with specific enzymes and receptors within biological systems. Its mechanism of action may involve modulation of enzyme activity through competitive or non-competitive inhibition, depending on the target.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Enzyme Inhibition:
Studies have demonstrated that this compound can inhibit specific enzymes, such as β-glucosidase and β-galactosidase, with varying degrees of potency at different concentrations (5 mM and 25 mM) .
2. Antimicrobial Properties:
Preliminary assessments suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, although detailed studies are required to elucidate the specific mechanisms involved .
3. Biological Assays:
In biochemical assays, this compound has been utilized to study enzyme mechanisms, revealing its role as a tool for understanding glycosidic bond hydrolysis and other enzymatic processes .
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Enzyme Activity Modulation
A study investigated the impact of this compound on various glycosidases, showing significant inhibition of β-glucosidase activity at concentrations as low as 5 mM, leading to a reduction in enzyme activity by approximately 57% .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of this compound against pathogenic strains, highlighting its effectiveness in reducing bacterial load in vitro, particularly against E. coli and Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclopropanation strategies followed by functionalization. For example, bicyclic precursors may undergo ring-opening/ring-closing reactions with tert-butyl chloroformate under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the carbamate group . Protective groups (e.g., Boc) on nitrogen atoms are critical to prevent undesired side reactions during cyclization .
- Optimization : Temperature (0–25°C), solvent polarity (DMF vs. THF), and base strength significantly impact reaction efficiency. For instance, N-methylmorpholine in DMF at 0°C was reported to promote selective acylation .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, δ 1.33 ppm (tert-butyl protons) and δ 3.15–4.83 ppm (bicyclic protons) are diagnostic .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₀N₂O₂: 212.29 g/mol ).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for stereoisomers .
Q. What purification strategies are recommended for isolating this compound?
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) effectively separates diastereomers.
- Recrystallization : Use polar solvents (e.g., MeOH/H₂O) to improve purity (>95% as reported ).
- Purity Assessment : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or LC-MS monitors residual byproducts .
Advanced Research Questions
Q. How does stereochemical complexity in the bicyclic framework affect synthetic and analytical workflows?
- Challenges : The azabicyclo[4.1.0]heptane core introduces endo/exo isomerism. For example, tert-butyl exo-5-amino derivatives exhibit distinct NMR shifts (δ 4.46–7.16 ppm) compared to endo isomers .
- Resolution : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution separates enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray .
Q. What strategies are employed to derivatize the amino group for structure-activity relationship (SAR) studies?
- Functionalization :
- Acylation : React with activated esters (e.g., benzyl chloroformate) in THF to introduce carbamate derivatives .
- Reductive Amination : Use NaBH₃CN/aldehyde substrates to generate secondary amines for biological screening .
- Applications : Derivatives (e.g., hydroxyimino or azidomethyl analogs) show potential in targeting neurotransmitter receptors .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., monoamine oxidases) using PDB structures. The bicyclic amine’s rigidity may enhance binding affinity .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories to prioritize synthetic targets .
Data Contradictions and Reproducibility
Q. Why do reported purity levels (e.g., 95% vs. 97%) vary across studies, and how does this impact research?
- Sources of Variation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
